3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine
- 2-(5-Trifluoromethyl-pyridin-2-yloxy)-ethanol
Uniqueness
Compared to similar compounds, 3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one stands out due to its cyclohexenone structure, which imparts unique chemical reactivity and stability. The presence of the trifluoromethyl group further enhances its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)12-4-2-1-3-11(12)8-5-9(17)7-10(18)6-8/h1-4,7-8,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKIMQUARSSVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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